molecular formula C15H15N5O3 B2898597 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 1798622-85-1

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Cat. No.: B2898597
CAS No.: 1798622-85-1
M. Wt: 313.317
InChI Key: JWHWHKFMIKMXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic organic compound designed for advanced pharmacological research. This molecule features a 1H-imidazo[1,2-b]pyrazole scaffold, which is recognized as a promising non-classical isostere of the indole ring system. Replacing indole with this scaffold has been shown to significantly improve aqueous solubility, a critical parameter for drug development, as demonstrated in isostere replacements of compounds like pruvanserin . The core scaffold is fused from five-membered N-heterocycles and is of high interest in medicinal chemistry due to its diverse bioactivities, which include potent anti-inflammatory and anticancer properties . The integration of the benzo[d][1,3]dioxol-5-yl (piperonyl) moiety via a urea linker contributes to the compound's potential as a multi-target agent. Hybrid molecules combining such heterocyclic scaffolds with other pharmacophores have demonstrated an ability to exert anti-inflammatory effects through independent mechanisms, such as inhibiting reactive oxygen species (ROS) production in human neutrophils and platelets, as well as inhibiting phosphodiesterase type 4 (PDE4) . Researchers can leverage this compound to investigate novel therapeutic strategies for complex, multi-factorial diseases like neurodegenerative disorders, where neuroinflammation and oxidative stress play a key role . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-15(18-11-1-2-12-13(9-11)23-10-22-12)16-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-9H,5-6,10H2,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHWHKFMIKMXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain kinases or bind to specific receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Systems

The target compound’s structural uniqueness lies in its imidazo[1,2-b]pyrazole core, which distinguishes it from analogs with simpler heterocycles (e.g., pyrazole, imidazole, or pyrroloimidazole). Key comparisons include:

Compound Name Heterocyclic System Linker Type Substituents
Target Compound Imidazo[1,2-b]pyrazole Urea Benzo[d][1,3]dioxol-5-yl
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole Urea Phenyl, methylpyrazole
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-5-fluoro-1H-indole (37) Imidazole + indole Ethyl Benzo[d][1,3]dioxol-5-yl, fluoroindole
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea Pyrroloimidazole Urea Benzo[d][1,3]dioxol-5-yl, phenyl
  • Imidazo[1,2-b]pyrazole vs.
  • Urea Linker vs. Direct Ethyl Linker : The urea group in the target compound enables hydrogen bonding with biological targets, whereas ethyl-linked analogs (e.g., compound 37) prioritize lipophilicity .

Physical and Spectral Properties

Compound Name Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound N/A N/A N/A
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) 148–150 3320 (N–H), 1660 (C=O) 1.12 (t, 3H, CH2CH3), 6.85–7.40 (m, aromatic)
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-5-fluoro-1H-indole (37) >200 3270 (N–H), 1620 (C=N) 4.21 (t, 2H, CH2), 6.85–7.50 (m, aromatic)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea N/A N/A N/A (Smiles string confirms connectivity)
  • The absence of melting point or spectral data for the target compound highlights a research gap. However, analogs like compound 37 exhibit high melting points (>200°C), suggesting thermal stability for benzodioxole-containing derivatives .

Biological Activity

The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a novel derivative that combines an imidazo[1,2-b]pyrazole moiety with a benzo[d][1,3]dioxole structure. This unique combination potentially enhances its biological activity, particularly in the fields of medicinal chemistry and pharmacology. The imidazo[1,2-b]pyrazole scaffold is noted for diverse biological activities, including anticancer and anti-inflammatory effects.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core : This is achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
  • Attachment of the Ethyl Linker : The core is then reacted with an ethylating agent to introduce the ethyl linker.
  • Coupling with Benzo[d][1,3]dioxole : Finally, the ethylated imidazo[1,2-b]pyrazole is coupled with 3-benzodioxole derivatives under basic conditions to yield the target compound.

Anticancer Properties

Recent studies have shown that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated effective inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds like 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea have been shown to inhibit specific kinases involved in cancer progression .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The compound exhibited a notable reduction in cell viability at concentrations as low as 10 µM when tested against MCF-7 cells. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress .

Study 2: In Vivo Efficacy

In an animal model of tumor growth, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-710ROS production
CytotoxicityA54915Apoptosis induction
Kinase Inhibitionc-Met50Competitive inhibition

Q & A

Basic: What are the recommended synthetic routes for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the imidazo[1,2-b]pyrazole intermediate via cyclization of pyrazole derivatives with appropriate electrophiles (e.g., α-haloketones) under basic conditions .
  • Step 2 : Functionalization of the benzo[d][1,3]dioxol-5-yl moiety, often through nitration or bromination, to introduce reactive sites for coupling .
  • Step 3 : Urea linkage formation using carbodiimide-based coupling agents (e.g., EDC or DCC) to connect the imidazo-pyrazole and benzo-dioxole units. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like biuret formation .
    Key Purification Methods : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/DCM mixtures .

Basic: How can researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of imidazo-pyrazole protons (δ 7.5–8.5 ppm) and benzo-dioxole methylenedioxy protons (δ 5.9–6.1 ppm). 15N^{15}N NMR may resolve urea NH signals .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight and purity (>95%) .
  • X-ray Crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation of DMSO/water mixtures, as seen in analogous urea derivatives .

Advanced: What strategies are effective for resolving contradictions in reported biological activity data?

  • Comparative SAR Analysis : Evaluate structural analogs (e.g., replacing the benzo-dioxole with phenyl or thiazole groups) to isolate the contribution of specific moieties to activity. For example, notes that benzo-dioxole derivatives exhibit enhanced solubility but reduced kinase inhibition compared to phenyl analogs .
  • Dose-Response Studies : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to differentiate direct target engagement from off-target effects .
  • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify trends in bioactivity across related compounds .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Systematically modify the imidazo-pyrazole (e.g., methyl vs. trifluoromethyl groups at position 3) and benzo-dioxole (e.g., methoxy vs. nitro substituents) to assess impacts on potency and selectivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (urea NH) and hydrophobic (benzodioxole) features .
  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to prioritize experimental validation .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

  • Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, VEGFR2) via fluorescence polarization or ADP-Glo™ assays .
  • Antimicrobial Screening : Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to establish IC50_{50} values .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., kinases) in cell lines to confirm loss of compound activity .
  • Metabolomic Profiling : Use 1H^1H-NMR or LC-MS to track changes in metabolic pathways (e.g., glycolysis, apoptosis) post-treatment .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Plasma Stability : Incubate with human plasma (37°C) and quantify parent compound remaining using LC-MS/MS .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux hours) .

Basic: What computational tools are recommended for molecular modeling?

  • Docking : AutoDock Vina or Glide for predicting binding modes with targets like kinases .
  • MD Simulations : GROMACS or AMBER to study conformational stability in aqueous or membrane environments .
  • ADMET Prediction : SwissADME or pkCSM for estimating permeability, metabolic liability, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.